molecular formula C14H10OS2 B14138105 2-(5-Acetylthiophen-2-yl)benzothiophene

2-(5-Acetylthiophen-2-yl)benzothiophene

Cat. No.: B14138105
M. Wt: 258.4 g/mol
InChI Key: CNARHGWDUKRIRS-UHFFFAOYSA-N
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Description

2-(5-Acetylthiophen-2-yl)benzothiophene (CAS 1127217-35-9) is a high-value benzothiophene derivative supplied for advanced research and development. This compound is a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the design of novel therapeutic agents. Benzothiophene derivatives are widely investigated for their diverse biological activities, including potential applications as anti-inflammatory agents , antimicrobials , and antiseizure medications . The structural motif is also fundamental in material science, where fused thiophene systems like benzothiophene are utilized in the development of organic semiconductors for electronic devices such as organic field-effect transistors (OFETs) due to their extensive conjugated system and favorable charge transport properties . With a molecular formula of C 14 H 10 OS 2 and a molecular weight of 258.365 g/mol , this building block enables researchers to explore structure-activity relationships and develop new functional materials. It is recommended to be stored sealed in a dry environment, in a refrigerator at 2-8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10OS2

Molecular Weight

258.4 g/mol

IUPAC Name

1-[5-(1-benzothiophen-2-yl)thiophen-2-yl]ethanone

InChI

InChI=1S/C14H10OS2/c1-9(15)11-6-7-13(16-11)14-8-10-4-2-3-5-12(10)17-14/h2-8H,1H3

InChI Key

CNARHGWDUKRIRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 5 Acetylthiophen 2 Yl Benzothiophene and Analogous Conjugated Frameworks

Strategies for the Construction of Benzothiophene (B83047) Core Structures

The benzothiophene nucleus is a privileged structure found in numerous pharmaceutically important compounds and materials science applications. bohrium.combenthamdirect.com Consequently, a variety of efficient synthetic methods for its construction have been developed, moving from classical methods to modern catalytic systems.

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has become an indispensable tool for the synthesis of benzothiophenes, offering high efficiency and functional group tolerance. researchgate.netkfupm.edu.sa These methods often involve the intramolecular cyclization of suitably substituted aromatic precursors. Palladium (Pd), nickel (Ni), and copper (Cu) are among the most commonly employed metals for these transformations. bohrium.com

Palladium-catalyzed reactions, such as those involving Sonogashira-type cross-coupling, can be used to construct the benzothiophene skeleton. For instance, a Pd(II)-catalyzed reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) yields 2-substituted benzo[b]thiophenes. researchgate.net Another powerful approach is the palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl bromides or chlorides. organic-chemistry.org

Copper-catalyzed reactions provide an economical and efficient route. An example includes the coupling of 2-haloanilides with metal sulfides followed by condensation. bohrium.com Furthermore, the use of CuI with 1,10-phenanthroline (B135089) as a ligand facilitates the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids to form benzothiophenes via a sequential Ullmann-type C-S bond coupling and a subsequent Wittig reaction. organic-chemistry.org Iridium catalysts have also been utilized for the synthesis of substituted benzothiophenes from benzylic alcohols through hydrogen transfer reactions. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Benzothiophene Synthesis
Catalyst SystemStarting MaterialsReaction TypeReference
Pd(II)2-Iodothiophenol, PhenylacetyleneSonogashira Cross-Coupling/Cyclization researchgate.net
Copper2-Haloanilides, Metal SulfidesCoupling/Condensation bohrium.com
CuI / 1,10-phenanthroline(2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acidsUllmann C-S Coupling/Wittig organic-chemistry.org
IridiumSubstituted Benzylic AlcoholsHydrogen Transfer/Cyclization organic-chemistry.org
NickelBenzamides with 8-quinolyl auxiliary, Elemental SeleniumDirect Selenation (for Benzoisoselenazolones) bohrium.com

Electrocatalytic and Photoredox-Catalyzed Pathways

In the pursuit of greener and more sustainable chemical processes, electrocatalytic and photoredox-catalyzed methods have emerged as powerful alternatives to traditional synthesis. These techniques often operate under mild conditions without the need for harsh reagents or metal oxidants.

The electrosynthesis of benzothiophenes has been achieved under oxidant- and metal-free conditions. rsc.org The electrolysis of symmetrical 2-alkenylaryl disulfides in an undivided cell leads to the formation of the corresponding benzothiophenes in moderate to good yields, demonstrating good functional group tolerance and scalability. rsc.org

Visible-light photoredox catalysis offers another mild approach. A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes can produce substituted benzothiophenes regioselectively. organic-chemistry.orgacs.org This process is initiated by green light irradiation, using an organic dye such as eosin (B541160) Y as the photoredox catalyst, thus avoiding the use of transition metals. organic-chemistry.orgorganic-chemistry.org This method has been successfully applied to the synthesis of a key intermediate for the pharmaceutical agent Raloxifene. organic-chemistry.org

Table 2: Comparison of Electrocatalytic and Photoredox-Catalyzed Benzothiophene Synthesis
MethodKey FeaturesStarting MaterialsCatalyst/InitiatorReference
ElectrosynthesisOxidant- and metal-free2-Alkenylaryl disulfidesElectric current rsc.org
Visible-Light PhotocatalysisMetal-free, mild conditionso-Methylthio-arenediazonium salts, AlkynesEosin Y / Green Light organic-chemistry.orgorganic-chemistry.orgacs.org

Cascade and Multi-Component Reactions for Fused Systems

Cascade reactions, where multiple bond-forming events occur in a single pot, provide a highly efficient strategy for assembling complex molecular architectures like fused benzothiophene systems. These reactions minimize waste by reducing the number of intermediate purification steps.

Ruthenium(II)-catalyzed cascade reactions have been developed for the synthesis of benzothieno-fused oxaphosphacycles. rsc.orgrsc.org This process involves a sequential C–H/C–H and C–H/O–H cross-dehydrogenative coupling of arylphosphonic acid monoesters with benzothiophenes. rsc.org Similarly, an interrupted Pummerer/ organic-chemistry.orgorganic-chemistry.org-sigmatropic/1,2-migration cascade of benzothiophene S-oxides provides a metal-free route to C2-functionalized benzothiophenes. nih.gov

Multi-component reactions (MCRs) are also valuable. A tandem base-mediated condensation of o-iodoarylacetonitriles with aryldithioesters followed by intramolecular C-S bond formation yields diversely substituted benzothiophenes. organic-chemistry.org These elegant strategies allow for the rapid construction of molecular complexity from simple and readily available starting materials. rhhz.net

Targeted Synthesis of the Thiophene (B33073) Moiety and its Acetyl Functionalization

The synthesis of the 5-acetylthiophen-2-yl portion of the target molecule requires methods for constructing a substituted thiophene ring and then regioselectively introducing the acetyl group.

Cyclization Routes for Substituted Thiophenes (e.g., Paal-Knorr, Gewald, Volhard-Erdmann cyclization)

Several classic named reactions are fundamental to the synthesis of the thiophene ring.

The Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgwikipedia.orguobaghdad.edu.iq These reagents act as both sulfur sources and dehydrating agents. organic-chemistry.orgpharmaguideline.com The mechanism is thought to proceed via the sulfurization of the dicarbonyl to form a thioketone intermediate, which then cyclizes. wikipedia.org

The Gewald aminothiophene synthesis is a multi-component reaction that produces poly-substituted 2-aminothiophenes. wikipedia.orgresearchgate.net It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgderpharmachemica.com The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization. wikipedia.org Microwave irradiation can improve reaction times and yields. wikipedia.org

The Volhard-Erdmann cyclization , discovered by Jacob Volhard and Hugo Erdmann, synthesizes alkyl and aryl thiophenes from 1,4-difunctional compounds like disodium (B8443419) succinate, γ-oxo acids, or 1,4-diketones using phosphorus heptasulfide (P₄S₇). drugfuture.comwikipedia.orgwikipedia.orggoogle.com An example is the synthesis of 3-methylthiophene (B123197) from itaconic acid. wikipedia.org

Table 3: Overview of Classic Thiophene Synthesis Reactions
Reaction NameStarting MaterialsSulfur SourceKey Product FeatureReference
Paal-Knorr Synthesis1,4-Dicarbonyl compoundsPhosphorus pentasulfide, Lawesson's reagentSubstituted thiophenes organic-chemistry.orgwikipedia.orgox.ac.uk
Gewald ReactionKetone/Aldehyde, α-CyanoesterElemental sulfur2-Aminothiophenes wikipedia.orgderpharmachemica.comorganic-chemistry.org
Volhard-Erdmann Cyclization1,4-Difunctional compounds (e.g., disodium succinate)Phosphorus heptasulfideAlkyl/Aryl thiophenes drugfuture.comwikipedia.org

Regioselective Acylation and Subsequent Functionalizations

Once the thiophene ring is formed, the acetyl group must be introduced. The Friedel-Crafts acylation is a primary method for this transformation. Thiophene is highly reactive towards electrophilic substitution, and this reaction shows strong regioselectivity for the C2 (or C5) position. echemi.com

This regioselectivity is explained by the stability of the cationic intermediate (sigma complex) formed during the reaction. When the electrophile (an acylium ion) attacks the C2 position, the positive charge can be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair. echemi.comstackexchange.com In contrast, attack at the C3 position results in an intermediate that can only be described by two resonance forms. echemi.comstackexchange.com The greater number of resonance structures for the C2-attack intermediate indicates it is more stable and its formation has a lower activation energy, leading to preferential substitution at this position. echemi.comstackexchange.com Various catalysts, including tin(IV) chloride and novel solid catalysts like SnO₂ nanosheet assemblies, can be used to promote this highly regioselective reaction. acs.orgnih.gov

Following the successful synthesis of the benzothiophene core and the 2-acetylthiophene (B1664040) moiety, a final cross-coupling step, typically a Suzuki or Stille reaction, would be employed to link the two heterocyclic units, yielding the target compound 2-(5-acetylthiophen-2-yl)benzothiophene.

Coupling Strategies for Assembling the this compound Scaffold

The construction of the this compound framework relies heavily on palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon (C-C) bonds between different aromatic systems. jocpr.comresearchgate.net These methods offer high efficiency and selectivity in assembling complex molecular architectures from readily available precursors. jocpr.com Key strategies such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are instrumental in connecting the thiophene and benzothiophene moieties.

The Suzuki-Miyaura coupling is a widely employed method for forming the crucial aryl-aryl bond. jocpr.com This reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid, with an organohalide in the presence of a palladium catalyst and a base. semanticscholar.orgnih.gov For the synthesis of the target scaffold, one approach involves the Suzuki coupling of 2-acetyl-5-bromothiophene (B160168) with a benzothiophene-2-boronic acid derivative, or conversely, 2-bromobenzothiophene with a 5-acetylthiophene-2-boronic acid. semanticscholar.orgnih.gov The synthesis of 2-acetyl-5-arylthiophenes via Suzuki coupling has been demonstrated using various arylboronic acids, highlighting the versatility of this reaction. semanticscholar.orgresearchgate.net

The Stille coupling offers another robust method, utilizing an organotin reagent as the coupling partner for an organohalide. nih.gov This reaction is known for its tolerance of a wide variety of functional groups, which is advantageous when dealing with molecules containing sensitive groups like the acetyl moiety. nih.gov In a synthetic route towards the target compound, 2-(tributylstannyl)benzothiophene could be coupled with 2-acetyl-5-bromothiophene. A key advantage of the Stille reaction is its mild reaction conditions. nih.gov However, a significant drawback is the toxicity of the organotin compounds used. nih.gov

The Sonogashira coupling is primarily used to form C-C triple bonds between terminal alkynes and aryl or vinyl halides, but it can also serve as a strategic step in the synthesis of complex heterocyclic systems. researchgate.net A relevant strategy involves the Sonogashira cross-coupling of a halogenated thiophene with an ethynyl-substituted benzothiophene (or vice-versa), followed by a subsequent cyclization or reduction step to form the final linked scaffold. researchgate.net For instance, research has demonstrated the synthesis of a 2-(thiophen-2-yl)-1-benzothiophene (B15466326) derivative by first coupling 2-bromo-5-(4-methoxyphenyl)thiophene (B186758) with 1-ethynyl-2-(methylsulfanyl)benzene (B1330635) via a Sonogashira reaction. researchgate.net The resulting intermediate is then subjected to electrophilic cyclization to form the benzothiophene ring fused to the thiophene. researchgate.net This multi-step approach showcases the utility of Sonogashira coupling in building complex conjugated frameworks. researchgate.netresearchgate.net

Coupling StrategyThiophene PrecursorBenzothiophene PrecursorCatalyst System (Typical)Key Features
Suzuki-Miyaura Coupling 2-Acetyl-5-bromothiopheneBenzothiophene-2-boronic acidPd(PPh₃)₄ / Base (e.g., K₃PO₄, KOH)Readily available reagents; generally high yields; environmentally benign boron compounds. semanticscholar.orgnih.govnih.gov
Stille Coupling 2-Acetyl-5-bromothiophene2-(Tributylstannyl)benzothiophenePd(PPh₃)₄Tolerant to many functional groups; mild reaction conditions. nih.gov
Sonogashira Coupling 2-Acetyl-5-halothiophene2-EthynylbenzothiophenePdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N)Forms an ethynyl (B1212043) linkage which may require further modification; useful for building extended π-systems. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Process Efficiency in Complex Heterocycle Synthesis

The successful synthesis of this compound and related complex heterocycles is critically dependent on the careful optimization of reaction conditions to maximize yield, minimize byproducts, and ensure process efficiency. researchgate.netscielo.br Key parameters that are typically fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time. scielo.brfrontiersin.org

Catalyst and Ligand Selection: The palladium catalyst and its associated ligands play a central role in cross-coupling reactions. jocpr.com While catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used, the development of novel catalyst systems, including specialized ligands, can significantly improve reaction efficiency, stability, and applicability to challenging substrates. jocpr.comnih.gov For instance, the use of benzothiazole-based Pd(II)-precatalysts has been explored for Suzuki couplings involving thiophene derivatives. semanticscholar.org

Solvent and Base Effects: The choice of solvent and base can profoundly influence the reaction rate and outcome. Solvents for Suzuki couplings range from aqueous mixtures (e.g., 1,4-dioxane/H₂O) to polar aprotic solvents like DMF. semanticscholar.orgnih.gov The use of water as a solvent is often encouraged for creating more environmentally benign chemical processes. semanticscholar.org The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOH) is crucial for activating the organoboron species in Suzuki reactions and its strength and solubility can impact the catalytic cycle. semanticscholar.orgnih.gov Optimization studies often screen a variety of base and solvent combinations to find the ideal conditions. semanticscholar.orgresearchgate.net

Temperature and Heating Method: Reaction temperature is a critical parameter. While many cross-coupling reactions are run at elevated temperatures (e.g., 90-100 °C) under conventional heating, the use of microwave irradiation has gained significant interest. semanticscholar.orgfrontiersin.org Microwave-assisted synthesis can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles by minimizing the formation of degradation products that can occur with prolonged heating. semanticscholar.orgresearchgate.net

The following table details the optimization of Suzuki coupling conditions for a key precursor, 2-acetyl-5-bromothiophene, with phenylboronic acid, demonstrating the impact of different parameters on the reaction yield.

EntryBaseSolventCatalyst Loading (mol%)Method / TimeYield (%)
1KOHWater0.25Microwave / 10 min95
2K₂CO₃Water0.25Microwave / 10 min90
3K₃PO₄Water0.25Microwave / 10 min85
4KOHDMF0.25Microwave / 10 min88
5KOHWater0.25Thermal / 12 h92
6KOHWater0.1Microwave / 10 min86

Data adapted from studies on the Suzuki coupling of 2-acetyl-5-bromothiophene. semanticscholar.orgresearchgate.net

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 5 Acetylthiophen 2 Yl Benzothiophene and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(5-Acetylthiophen-2-yl)benzothiophene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of stereochemistry and regiochemistry.

In the ¹H NMR spectrum of this compound, the protons on the benzothiophene (B83047) and thiophene (B33073) rings are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the benzothiophene moiety would likely exhibit a complex splitting pattern arising from spin-spin coupling. For similar 2-arylbenzothiophene structures, the proton at the 3-position of the benzothiophene ring typically appears as a singlet. amazonaws.com The protons on the thiophene ring, being part of a five-membered heterocycle, would appear as doublets, with their specific chemical shifts influenced by the acetyl group. The acetyl group's methyl protons would give rise to a characteristic singlet in the upfield region, likely around δ 2.5 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the downfield region (δ > 190 ppm). rsc.org The carbon atoms of the aromatic rings will resonate in the δ 120-150 ppm range. The specific chemical shifts would be influenced by the heteroatoms and the acetyl substituent. For instance, in related 2-acetylthiophene (B1664040) derivatives, the carbon atom to which the acetyl group is attached shows a significant downfield shift. rsc.org

A representative table of predicted ¹H NMR chemical shifts for the parent compound, based on data from similar structures, is provided below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Benzothiophene Protons7.30 - 8.00Multiplet
Thiophene Proton (H-3')~7.20Doublet
Thiophene Proton (H-4')~7.70Doublet
Acetyl Methyl Protons~2.50Singlet

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, electron impact (EI) ionization would likely produce a prominent molecular ion peak (M⁺˙), confirming the compound's molecular weight. researchgate.net

The fragmentation of the molecular ion is expected to be governed by the cleavage of the weakest bonds and the formation of stable fragments. libretexts.org A primary fragmentation pathway for ketones is the α-cleavage, which in this case would involve the loss of a methyl radical (•CH₃) to form a stable acylium ion. miamioh.edu Another likely fragmentation would be the cleavage of the bond between the carbonyl group and the thiophene ring, leading to the loss of an acetyl radical (•COCH₃). miamioh.edu

Further fragmentation of the benzothiophene and thiophene rings could also occur, although these aromatic systems are generally more stable. libretexts.org The fragmentation pattern would provide valuable confirmation of the connectivity of the different structural units within the molecule.

A table summarizing the predicted key fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

Fragment IonProposed Fragmentation PathwayPredicted m/z
[M]⁺˙Molecular Ion270
[M - CH₃]⁺α-cleavage of the acetyl group255
[M - COCH₃]⁺Cleavage of the acetyl group227
[C₁₂H₇S₂]⁺Loss of the acetyl group227
[C₈H₅S]⁺Benzothiophenyl cation133
[C₅H₂OS]⁺Acetylthiophenyl cation110

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available, analysis of related benzothiophene derivatives allows for a detailed prediction of its solid-state architecture. nih.gov

The benzothiophene and thiophene rings are expected to be largely planar. nih.gov The degree of planarity of the entire molecule will depend on the torsion angle between the two aromatic rings. In similar 2-arylbenzothiophenes, a certain degree of twisting between the rings is often observed to minimize steric hindrance. researchgate.net

The bond lengths within the benzothiophene and thiophene rings are expected to be consistent with their aromatic character. The C-S bond lengths will be shorter than a typical single bond, and the C-C bonds will have lengths intermediate between single and double bonds. The acetyl group may be co-planar with the thiophene ring to maximize conjugation.

Intermolecular interactions, such as π-π stacking between the aromatic rings and C-H···O hydrogen bonds involving the acetyl group, are likely to play a significant role in the crystal packing. nih.gov

Below is a table of expected bond lengths based on data from similar crystal structures.

BondExpected Bond Length (Å)
C=O (Acetyl)~1.22
C-S (Thiophene)~1.71
C-S (Benzothiophene)~1.74
C-C (Aromatic)1.37 - 1.45
C(sp²)-C(sp²) (Inter-ring)~1.47

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and characterize the bonding within a molecule. For this compound, these techniques would provide clear signatures for the acetyl group and the aromatic rings.

The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the acetyl group, typically found in the range of 1650-1680 cm⁻¹. nih.gov The exact position of this band can be influenced by conjugation and intermolecular interactions. nih.gov

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the thiophene and benzothiophene rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibrations of the heterocyclic rings are typically weaker and appear at lower frequencies. nih.gov

A table of characteristic vibrational frequencies is provided below, based on data from 2-acetylthiophene and related compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (CH₃)2950 - 2850
C=O Stretch (Acetyl)1680 - 1650
Aromatic C=C Ring Stretch1600 - 1400
CH₃ Bending1450 - 1350
C-S Stretch850 - 600

Electronic Spectroscopy (UV-Vis, Fluorescence) for Conjugation and Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and conjugation of a molecule. The extended π-system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis region.

The UV-Vis spectrum is likely to exhibit multiple absorption bands corresponding to π-π* transitions within the conjugated system. The fusion of the benzene (B151609) and thiophene rings in benzothiophene, and its conjugation with the acetyl-substituted thiophene, is expected to result in a red-shift of the absorption maxima compared to the individual chromophores. researchgate.netmdpi.com The presence of the acetyl group, an electron-withdrawing group, can further influence the energy of the electronic transitions.

Many conjugated thiophene-based systems are known to be fluorescent. mdpi.com Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, with the emission wavelength being longer than the absorption wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the molecular structure and the surrounding environment. researchgate.net

The expected absorption and emission maxima for this class of compounds are summarized in the table below.

Spectroscopic ParameterExpected Wavelength Range (nm)
UV-Vis Absorption (λ_max)300 - 400
Fluorescence Emission (λ_em)400 - 550

Computational and Theoretical Frameworks for Investigating 2 5 Acetylthiophen 2 Yl Benzothiophene

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems. It is particularly effective for studying π-conjugated molecules like those containing thiophene (B33073) and benzothiophene (B83047) rings. nih.gov By using functionals such as B3LYP with basis sets like 6-31G**, researchers can perform full geometry optimization to determine the most stable three-dimensional structure of 2-(5-acetylthiophen-2-yl)benzothiophene. ub.ac.idresearchgate.net

Furthermore, DFT is employed to predict the molecule's reactivity. By analyzing the calculated electronic structure, one can identify sites susceptible to electrophilic or nucleophilic attack. For example, in a study of a related benzothiophene derivative, DFT calculations of protonated forms helped to explain the observed reactivity in acylation reactions, correctly predicting the most reactive positions in the benzene (B151609) ring. sci-hub.se

Table 1: Representative DFT-Calculated Parameters for Thiophene and Benzothiophene Scaffolds Note: This table contains representative data for the parent scaffolds, as specific values for this compound are not publicly available. The B3LYP functional is commonly used for these calculations.

ParameterThiopheneBenzothiophene
S—C Bond Length (Å)~1.714~1.75
C=C Bond Length (Å)~1.370~1.375
Total Energy (Hartree)Varies with basis setVaries with basis set
Aromaticity (NICS value, ppm)~ -12.90Varies by ring

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The spatial distribution of these orbitals reveals the most probable sites for chemical reactions.

For this compound, the HOMO is expected to be distributed across the π-conjugated system of the thiophene and benzothiophene rings, indicating its nucleophilic character. researchgate.net Conversely, the LUMO's distribution would highlight the electrophilic regions of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. ub.ac.id For related benzothiophene derivatives, DFT calculations have shown that modifications to the molecular structure, such as changing bridging atoms, can significantly alter the energy gap. ub.ac.id For example, studies on thiophene derivatives have shown energy gaps in the range of 7.2 to 7.3 eV. researchgate.net This analysis is vital for designing molecules for applications in optoelectronics, where the band gap is a key property. nih.govub.ac.id

Table 2: FMO Energy Values for Benzothiophene Calculated at the B3LYP/6-311++G* level of theory. researchgate.net*

OrbitalEnergy (atomic units)
HOMO-0.210 to -0.243
LUMO-0.019 to -0.049
HOMO-LUMO Gap (eV)~4.57 to 4.73

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, which has a degree of rotational freedom around the bond connecting the thiophene and benzothiophene rings, MD simulations can provide insight into its conformational preferences. researchgate.net

By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable conformations and the energy barriers between them. uni-bayreuth.de This is crucial for understanding how the molecule's shape influences its properties and interactions. For instance, MD simulations have been used to study the conformational equilibrium of 5-substituted 2-acetylthiophenes, revealing the preferred orientations of the acetyl group relative to the thiophene ring. researchgate.net

MD simulations are also invaluable for studying intermolecular behavior. When investigating potential applications, such as in pharmaceuticals, MD can simulate the interaction between this compound and a biological target, like a protein. These simulations reveal the stability of the resulting complex, identify key interactions such as hydrogen bonds, and calculate binding free energies, providing a dynamic picture of the binding process. nih.govresearchgate.net

Quantum Chemical Parameters (e.g., Dipole Moments, Electrostatic Potentials, Hyperpolarizability)

Quantum chemical calculations provide several key parameters that describe the electronic nature of a molecule.

Electrostatic Potential (ESP): An ESP map visually represents the electrostatic potential on the electron density surface of a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). This map is useful for predicting how the molecule will interact with other charged or polar species, indicating sites for electrophilic and nucleophilic attack.

Polarizability (α) and Hyperpolarizability (β): These parameters describe how the electron cloud of a molecule is distorted by an external electric field. Polarizability relates to the linear response, while hyperpolarizability describes the non-linear response. Molecules with large π-conjugated systems, such as this compound, often exhibit significant hyperpolarizability. ub.ac.id This property is particularly relevant for applications in non-linear optics (NLO), where materials with high β values are sought. Studies on similar benzothiophene derivatives have shown that structural modifications can tune these NLO properties. ub.ac.id

In Silico Modeling for Predicting Molecular Interactions and Structure-Activity Relationships (SAR)

In silico modeling encompasses a range of computational techniques used to predict the biological activity and interactions of a molecule before it is synthesized. For this compound, these methods are essential for exploring its potential as a therapeutic agent.

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a target, such as a protein receptor. By placing the this compound structure into the binding site of a known protein, docking algorithms can estimate the binding affinity (e.g., in kcal/mol) and identify key interactions. nih.gov This helps to screen for potential biological targets and to understand the structural basis of the molecule's activity.

Structure-Activity Relationship (SAR): SAR studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov By computationally creating a series of virtual analogs of this compound with different substituents, researchers can predict how these modifications would impact binding affinity or other properties. nih.gov This process guides the design of new, more potent, or selective compounds. For example, SAR studies on benzothiophene-derived antagonists have shown that systematic modification of substituents can lead to a thousand-fold range in receptor affinity. nih.gov This predictive power accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 5 Acetylthiophen 2 Yl Benzothiophene

Electrophilic Aromatic Substitution Reactions on Thiophene (B33073) and Benzothiophene (B83047) Rings

The benzothiophene and thiophene rings in 2-(5-acetylthiophen-2-yl)benzothiophene are both π-electron-rich systems, making them susceptible to electrophilic aromatic substitution. However, their reactivity and the regioselectivity of these reactions are influenced by several factors, including the inherent properties of the individual heterocyclic rings and the directing effects of the substituents.

Thiophene is generally more reactive than benzene (B151609) towards electrophilic substitution and favors substitution at the α-position (C2 or C5). In the case of this compound, the C5 position of the thiophene ring is already substituted with an acetyl group. The acetyl group is an electron-withdrawing group and therefore deactivates the thiophene ring towards electrophilic attack. Any further electrophilic substitution on the thiophene ring would be expected to occur at the C3 or C4 positions, with a preference for the C4 position due to the deactivating effect of the acetyl group at C5 and the bulky benzothiophene group at C2.

The benzothiophene ring system is also reactive towards electrophiles, with substitution generally occurring preferentially at the C3 position. The order of positional reactivity for electrophilic nitration of unsubstituted benzothiophene is reported as 3 > 2 > 6 > 5 > 4 > 7. For this compound, the C2 position is blocked. Therefore, electrophilic attack is most likely to occur at the C3 position of the benzothiophene ring. The electron-withdrawing nature of the 2-(5-acetylthiophen-2-yl) substituent would likely deactivate the benzothiophene ring to some extent, but the C3 position is still expected to be the most reactive site.

The relative reactivity of the two heterocyclic rings is also a key consideration. Thiophene is generally more reactive than benzothiophene in electrophilic substitutions. However, the deactivating acetyl group on the thiophene ring may reduce this reactivity difference. The precise regioselectivity of electrophilic substitution on this compound would likely depend on the specific electrophile and reaction conditions. Lowering reaction temperatures can increase the regioselectivity of nitration and acetylation reactions on similar heterocyclic systems.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/ReactionPredicted Major Product(s)Ring System
Nitration (HNO₃/H₂SO₄)3-Nitro-2-(5-acetylthiophen-2-yl)benzothiopheneBenzothiophene
Halogenation (Br₂/FeBr₃)3-Bromo-2-(5-acetylthiophen-2-yl)benzothiopheneBenzothiophene
Friedel-Crafts Acylation (RCOCl/AlCl₃)3-Acyl-2-(5-acetylthiophen-2-yl)benzothiopheneBenzothiophene
Sulfonation (H₂SO₄)This compound-3-sulfonic acidBenzothiophene

Nucleophilic Additions and Substitutions on the Acetyl Moiety

The acetyl group of this compound is a key site for a variety of nucleophilic addition and substitution reactions. The electrophilic carbonyl carbon and the adjacent acidic α-hydrogens provide versatile handles for chemical modification.

Nucleophilic Addition Reactions:

The carbonyl carbon of the acetyl group is electrophilic and readily undergoes attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

Reduction: The acetyl group can be reduced to a secondary alcohol, 1-(5-(benzofuran-2-yl)thiophen-2-yl)ethan-1-ol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this transformation.

Grignard Reactions: The addition of Grignard reagents (RMgX) to the acetyl group results in the formation of tertiary alcohols after acidic workup. This reaction allows for the introduction of a wide range of alkyl or aryl groups at the carbon bearing the hydroxyl group.

Reactions Involving the Enolate:

The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: In the presence of a base, the enolate can react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones (chalcones).

Knoevenagel Condensation: The acetyl group can undergo a Knoevenagel condensation with activated methylene (B1212753) compounds, such as malononitrile, in the presence of a weak base like ammonium (B1175870) acetate.

Olefinations:

The acetyl group can be converted to an alkene through olefination reactions.

Wittig Reaction: The Wittig reaction involves the reaction of the acetyl group with a phosphorus ylide (a Wittig reagent) to form an alkene. This reaction is a reliable method for the synthesis of alkenes with a defined location of the double bond. The stereochemical outcome of the Wittig reaction depends on the nature of the ylide used; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. This reaction generally provides excellent (E)-selectivity in the formation of the alkene product and has the advantage that the phosphate (B84403) byproduct is water-soluble and easily removed.

Table 2: Examples of Nucleophilic Additions and Substitutions on the Acetyl Moiety

Reaction TypeReagent(s)Product Type
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Grignard ReactionRMgX, then H₃O⁺Tertiary Alcohol
Aldol CondensationAldehyde/Ketone, Baseβ-Hydroxy Ketone / α,β-Unsaturated Ketone
Knoevenagel CondensationMalononitrile, NH₄OAcα,β-Unsaturated Nitrile
Wittig ReactionPh₃P=CHRAlkene
Horner-Wadsworth-Emmons Reaction(EtO)₂P(O)CH₂R, Base(E)-Alkene

Organometallic Reactions and Cross-Coupling Methodologies

Organometallic reactions and cross-coupling methodologies offer powerful tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the use of a transition metal catalyst, most commonly palladium, to couple an organometallic reagent with an organic halide or triflate.

To utilize these cross-coupling reactions, this compound would first need to be halogenated, for example, at the C3 position of the benzothiophene ring or the C4 position of the thiophene ring, to provide the necessary organic halide coupling partner.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. For example, 3-bromo-2-(5-acetylthiophen-2-yl)benzothiophene could be coupled with a variety of aryl or heteroaryl boronic acids to introduce new substituents at the C3 position. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Stille Coupling:

The Stille coupling reaction utilizes an organotin reagent as the nucleophilic partner. It is a palladium-catalyzed reaction that is also highly effective for the formation of carbon-carbon bonds. A halogenated derivative of this compound could be coupled with an organostannane to introduce new alkyl, alkenyl, aryl, or heteroaryl groups. A key advantage of the Stille reaction is the stability of the organotin reagents.

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a means to introduce alkenyl substituents onto the benzothiophene or thiophene rings. For instance, a brominated derivative of the title compound could react with an alkene like styrene (B11656) in the presence of a palladium catalyst and a base to form a stilbene-like derivative.

Sonogashira Coupling:

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of acetylenic compounds. A halogenated this compound could be coupled with a terminal alkyne to introduce an alkynyl substituent.

Table 3: Overview of Cross-Coupling Reactions for Functionalization of Halogenated this compound

Reaction NameOrganometallic ReagentCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraR-B(OH)₂Aryl/Vinyl HalidePd Catalyst, BaseBiaryl, Substituted Alkene
StilleR-Sn(Alkyl)₃Aryl/Vinyl HalidePd CatalystSubstituted Arene/Alkene
HeckAlkeneAryl/Vinyl HalidePd Catalyst, BaseSubstituted Alkene
SonogashiraTerminal AlkyneAryl/Vinyl HalidePd/Cu Catalyst, BaseAlkyne-Substituted Arene

Ring-Opening and Ring-Closure Transformations within the Fused System

The fused benzothiophene and thiophene ring systems in this compound are generally stable aromatic structures. However, under specific conditions, they can undergo ring-opening or participate in ring-closure reactions to form more complex heterocyclic systems.

Ring-Opening Reactions:

Ring-opening of the thiophene or benzothiophene rings typically requires forcing conditions or specific reagents that can disrupt the aromatic system.

Desulfurization: One of the most common ring-opening reactions for thiophenes and benzothiophenes is desulfurization. This can be achieved using various methods, including hydrogenolysis with catalysts like Raney nickel. This process removes the sulfur atom and saturates the carbon chain, effectively opening the heterocyclic ring. In the case of this compound, desulfurization would lead to a complex mixture of aliphatic and aromatic hydrocarbons.

Oxidative Ring-Opening: Strong oxidizing agents can lead to the cleavage of the thiophene or benzothiophene ring. For instance, ozonolysis can break the carbon-carbon double bonds within the rings. Microbial desulfurization processes also involve oxidative pathways where the sulfur atom is oxidized, leading to the cleavage of carbon-sulfur bonds. Benzothiophene can be oxidized to benzothiophene-S,S-dioxide, which can then undergo further reactions leading to ring opening.

Photoinduced Ring-Opening: Photoexcitation of thiophene derivatives can lead to ring-opening through the population of specific excited states. This process can result in the formation of isomeric structures.

Ring-Closure Transformations:

The existing benzothiophene and thiophene rings can serve as scaffolds for the construction of additional fused rings. These reactions often involve the functionalization of the rings followed by an intramolecular cyclization step.

Intramolecular Cyclization: Functional groups introduced onto the benzothiophene or thiophene rings can undergo intramolecular cyclization to form new fused heterocyclic systems. For example, if a substituent with a suitable electrophilic or nucleophilic center is introduced at the C3 position of the benzothiophene ring, it could potentially cyclize onto the thiophene ring or the benzene portion of the benzothiophene.

Photocyclization: Photochemical reactions can be used to induce intramolecular ring closures. For instance, styrylthiophene derivatives can undergo photocyclization to form thiahelicenes. If the acetyl group of this compound were converted to a styryl-like moiety, subsequent photocyclization could lead to the formation of a more complex, fused polycyclic aromatic system.

Domino Reactions: A sequence of reactions, where the product of one reaction is the substrate for the next, can be employed to build complex fused systems. For example, a domino reaction protocol could be designed to synthesize benzothiophene-derived chemical entities with potential therapeutic applications.

Table 4: Potential Ring-Opening and Ring-Closure Transformations

Transformation TypeReagent/ConditionPotential Outcome
Ring-OpeningRaney Nickel, H₂Desulfurization and saturation
Ring-OpeningOzone (O₃)Oxidative cleavage of C=C bonds
Ring-OpeningUV lightPhotoisome rization and ring-opening
Ring-ClosureFunctionalization and intramolecular reactionFormation of new fused rings
Ring-ClosurePhotocyclization of a derivativeFormation of polycyclic aromatic systems

C-H Functionalization and Derivatization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of aromatic and heteroaromatic compounds, including this compound. This approach avoids the need for pre-functionalization, such as halogenation, which is often required for traditional cross-coupling reactions.

Direct Arylation:

Direct arylation involves the coupling of a C-H bond with an aryl halide or pseudohalide, typically catalyzed by a transition metal such as palladium. For this compound, several C-H bonds are potential sites for direct arylation.

Benzothiophene Ring: The C3 position of the benzothiophene ring is a prime candidate for direct arylation. Methodologies for the regioselective β-arylation of benzothiophenes at room temperature with aryl iodides have been developed. These reactions often exhibit high regioselectivity and broad functional group tolerance. The C2 position of benzothiophene can also be targeted for direct arylation, and methodologies for near-room-temperature C2-arylation have been reported, sometimes involving a silver(I)-mediated C-H activation process.

Thiophene Ring: The thiophene ring also possesses C-H bonds that can be functionalized. Direct arylation of thiophenes typically occurs at the more acidic α-positions (C2 and C5). However, in this compound, both α-positions are substituted. Therefore, direct arylation would target the β-positions (C3 and C4). While β-arylation of thiophenes is generally more challenging, methods for achieving this have been reported. The regioselectivity between the C3 and C4 positions would be influenced by the electronic and steric effects of the adjacent substituents.

Other C-H Functionalization Reactions:

Besides arylation, other functional groups can be introduced via C-H activation.

C-H Alkenylation: Similar to direct arylation, direct C-H alkenylation can introduce vinyl groups onto the heterocyclic rings.

C-H Alkylation: The introduction of alkyl groups via C-H activation is also an area of active research.

Intramolecular C-H Functionalization: If a suitable functional group is present on a side chain, intramolecular C-H functionalization can lead to the formation of new fused ring systems.

The regioselectivity of these C-H functionalization reactions is a critical aspect and can often be controlled by the choice of catalyst, ligands, directing groups, and reaction conditions. For this compound, the inherent reactivity of the different C-H bonds and the directing effects of the existing substituents will play a crucial role in determining the site of functionalization.

Table 5: Potential C-H Functionalization Sites and Reactions

Ring SystemPositionPotential C-H Functionalization Reaction
BenzothiopheneC3Direct Arylation, Alkenylation, Alkylation
BenzothiopheneC4, C5, C6, C7Direct Arylation (less favored)
ThiopheneC3, C4Direct Arylation, Alkenylation, Alkylation

Structure Activity Relationship Sar and Molecular Recognition Studies of 2 5 Acetylthiophen 2 Yl Benzothiophene Analogs

Correlating Structural Modulations with Binding Affinity to Molecular Targets

The binding affinity of 2-(5-Acetylthiophen-2-yl)benzothiophene analogs to their molecular targets is highly sensitive to substitutions on both the benzothiophene (B83047) and thiophene (B33073) ring systems. Research in this area, while not exhaustively focused on a single target, has provided insights into how different functional groups and their positions affect biological activity.

For instance, in the context of anticancer research, the 2-aroyl-5-aminobenzo[b]thiophene scaffold has been identified as a novel framework for developing potent inhibitors of tubulin polymerization that act at the colchicine (B1669291) binding site. nih.gov Structure-activity relationship studies have demonstrated that the antiproliferative activity is significantly influenced by substituents on the benzothiophene nucleus. The presence of an electron-donating methoxy (B1213986) group at the C-7 position and an amino group at the C-5 position of the benzothiophene ring were found to be optimal for potent activity. nih.gov Conversely, the introduction of a methyl group at the C-3 position of the benzothiophene ring led to a decrease in antiproliferative activity. nih.gov

While specific binding affinity data for a wide range of this compound analogs are not extensively compiled in single studies, a general understanding can be pieced together from various research endeavors targeting different pathologies. For example, derivatives of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene have been investigated as selective COX-2 inhibitors, highlighting the importance of the substitution pattern on the phenyl ring for activity and selectivity.

The following interactive table summarizes hypothetical structural modifications and their potential impact on binding affinity, based on general principles observed in related benzothiophene and thiophene derivatives.

Modification Position Substituent Predicted Effect on Binding Affinity Rationale
Benzothiophene RingC-5Amino (-NH2)IncreasePotential for hydrogen bonding interactions with the target protein. nih.gov
Benzothiophene RingC-7Methoxy (-OCH3)IncreaseElectron-donating groups may enhance binding through electronic effects. nih.gov
Benzothiophene RingC-3Methyl (-CH3)DecreaseSteric hindrance may disrupt optimal binding orientation. nih.gov
Thiophene RingAcetyl group modificationReduction to alcoholVariableMay alter hydrogen bonding capacity and steric profile.
Thiophene RingAcetyl group modificationConversion to oximeVariableIntroduces new hydrogen bond donors and acceptors, potentially altering binding mode.

Rational Design Principles for Modulating Molecular Recognition

The rational design of this compound analogs with tailored molecular recognition properties relies on a deep understanding of the target's binding site topology and the key interactions that govern ligand binding. The benzothiophene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. ijpsjournal.com

Key principles for modulating molecular recognition include:

Exploitation of Hydrophobic Pockets: The fused aromatic system of the benzothiophene-thiophene core provides a rigid and lipophilic scaffold that can effectively occupy hydrophobic pockets within a protein's binding site. Modifications aimed at extending or altering the shape of this hydrophobic core can lead to improved van der Waals interactions and, consequently, higher affinity.

Introduction of Hydrogen Bond Donors and Acceptors: The acetyl group on the thiophene ring serves as a key hydrogen bond acceptor. Strategic placement of additional hydrogen bond donors (e.g., hydroxyl, amino groups) or acceptors (e.g., esters, amides) on either the benzothiophene or thiophene rings can lead to the formation of new, stabilizing interactions with the target. researchgate.net

Conformational Restriction: Introducing bulky groups or creating cyclic analogs can restrict the conformational flexibility of the molecule. This can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.

Pharmacophore Elucidation and Ligand Design Strategies Based on the Fused Scaffold

A pharmacophore model for a class of compounds defines the essential steric and electronic features required for biological activity. For analogs based on the 2-(thiophen-2-yl)benzothiophene scaffold, several key pharmacophoric features can be proposed based on existing research on related molecules.

A hypothetical pharmacophore model for inhibitors targeting a generic kinase, for example, might include:

Aromatic/Hydrophobic Region: Comprising the fused benzothiophene and thiophene rings, responsible for occupying a hydrophobic region of the binding site.

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group on the thiophene ring is a critical hydrogen bond acceptor.

Hydrogen Bond Donor: An appropriately placed amino or hydroxyl group on the benzothiophene ring could serve as a crucial hydrogen bond donor.

Additional Hydrophobic/Aromatic Feature: A substituted phenyl ring or another aromatic moiety attached to the core scaffold could provide further hydrophobic interactions and enhance selectivity.

Ligand design strategies based on this fused scaffold often employ a fragment-based or bioisosteric replacement approach. For example, the acetyl group could be replaced with other bioisosteric groups like a cyano or a sulfonyl group to probe for different interactions. Similarly, the benzothiophene core can be decorated with various substituents to optimize interactions with specific sub-pockets of the target protein. Molecular docking and computational modeling are invaluable tools in this process, allowing for the virtual screening of designed analogs and the prediction of their binding modes and affinities before undertaking synthetic efforts. ijpsjournal.com

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